(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(2-benzylsulfonylacetyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-3-27-19(24)15-9-10-16-17(11-15)28-20(22(16)2)21-18(23)13-29(25,26)12-14-7-5-4-6-8-14/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLHOVZXJLJRDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CS(=O)(=O)CC3=CC=CC=C3)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Chemical Structure and Synthesis
The compound is characterized by a thiazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of thiazole derivatives with various acylating agents. For instance, the synthesis process can include the formation of thiazole rings through cyclization reactions involving thioketones and amines, followed by further modifications to introduce the benzylsulfonyl and ethyl carboxylate groups.
Antitumor Activity
Numerous studies have investigated the antitumor properties of thiazole derivatives, including this compound. Thiazoles are often associated with cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity Testing : The compound's efficacy can be evaluated using MTT assays against cell lines such as A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). Preliminary data suggest that the compound exhibits significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like doxorubicin .
The biological activity of thiazole derivatives is often attributed to their ability to interact with specific cellular targets:
- Inhibition of Cell Proliferation : Studies indicate that compounds containing thiazole moieties can inhibit cell proliferation by inducing apoptosis in cancer cells. This is often mediated through interactions with proteins involved in cell cycle regulation and apoptosis pathways .
- Molecular Interactions : Molecular dynamics simulations have shown that these compounds can bind to target proteins primarily through hydrophobic interactions, suggesting a mechanism where structural modifications enhance binding affinity and specificity .
Antimicrobial Activity
Beyond antitumor effects, thiazole derivatives have demonstrated antimicrobial properties. Research has shown that some thiazole compounds possess antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .
Case Study 1: Anticancer Efficacy
In a study published in MDPI, various thiazole derivatives were synthesized and tested for their anticancer activity against glioblastoma U251 cells and melanoma WM793 cells. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity, highlighting the importance of structural modifications in optimizing therapeutic efficacy .
Case Study 2: Antimicrobial Properties
Another study explored the antibacterial effects of thiazole derivatives against common pathogens. The minimal inhibitory concentration (MIC) for certain compounds was found to be as low as 50 μg/mL, indicating strong antibacterial potential. This study underscores the versatility of thiazoles in addressing both cancer and infectious diseases .
Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | A-431 | <10 | |
| Antitumor | Jurkat | <10 | |
| Antibacterial | Staphylococcus aureus | 50 | |
| Antifungal | Candida albicans | 50 |
Structure-Activity Relationship (SAR)
| Compound Modification | Observed Effect |
|---|---|
| Methyl group at position 4 | Increased cytotoxicity |
| Presence of benzylsulfonyl | Enhanced binding affinity |
| Substituted phenyl rings | Improved selectivity against cancer |
Scientific Research Applications
The compound (E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmaceutical research. This article explores its applications, supported by comprehensive data tables and documented case studies.
Molecular Details
- Molecular Formula : C18H20N2O4S
- Molecular Weight : 368.43 g/mol
- IUPAC Name : Ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Structural Features
The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of the benzylsulfonyl group enhances its interaction with biological targets, while the ethyl carboxylate group contributes to its solubility and bioavailability.
Medicinal Chemistry
The compound has shown promise in various therapeutic areas, particularly in the development of new drugs targeting cancer and inflammatory diseases.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines. The mechanism of action involves the inhibition of critical signaling pathways associated with tumor growth, such as the EGFR and BRAF pathways.
| Compound | GI50 (nM) | Target |
|---|---|---|
| (E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate | 40-80 | Various cancer cell lines |
| Erlotinib | 33 | EGFR |
Antimicrobial Activity
Beyond its anticancer properties, the compound has also been evaluated for its antimicrobial efficacy against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.56 - 6.25 |
| Escherichia coli | 1.56 - 6.25 |
These findings highlight the compound's potential as a lead in developing new antimicrobial agents.
Case Study 1: Antiproliferative Screening
A study conducted on thiazole derivatives, including this compound, revealed enhanced activity against cancer cells with mutations in EGFR and BRAF. The results indicated that specific substitutions on the thiazole ring could significantly improve antiproliferative effects.
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the efficacy of thiazole derivatives against Escherichia coli and Pseudomonas aeruginosa. The study underscored the potential of these compounds as antimicrobial agents, reinforcing their applicability in treating infections caused by resistant bacterial strains.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or further derivatization.
Reaction Conditions
Similar ester hydrolysis mechanisms are observed in structurally related compounds, such as ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate, where alkaline conditions promote efficient de-esterification .
Nucleophilic Substitution at the Sulfonyl Group
The benzylsulfonyl moiety (-SO₂-Bn) participates in nucleophilic substitution reactions, particularly with amines or thiols, forming sulfonamides or sulfonyl thioethers.
Example Reaction
| Reactant | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Primary amine (R-NH₂) | DMF, K₂CO₃, 80°C | N-Substituted sulfonamide | Bioactivity modulation |
This reactivity aligns with patented methods for synthesizing sulfonamide derivatives with enhanced pharmacological profiles .
Imino Group Reactivity
The imino (-N=C-) linkage exhibits dual reactivity:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the imino group to an amine, altering electronic properties.
-
Condensation : Reacts with carbonyl compounds (e.g., aldehydes) to form hydrazone derivatives.
Comparative Reactivity
Analogous imino reductions are documented in benzo[d]thiazole derivatives for optimizing drug-like properties .
Electrophilic Aromatic Substitution
The benzo[d]thiazole ring undergoes electrophilic substitution at the 4- and 7-positions due to electron-rich aromaticity. Common reactions include nitration and halogenation.
Reported Modifications
| Reaction | Reagents | Position Modified | Outcome | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 | Nitro-substituted derivative | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | C-7 | Bromo-functionalized analog |
Patented synthetic routes for halogenated benzo[d]thiazoles highlight their utility in radiopharmaceuticals .
Methyl Group Oxidation
The 3-methyl group on the dihydrothiazole ring is susceptible to oxidation, forming a carboxylic acid or ketone.
Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, Δ | 3-Carboxylic acid derivative | 65% | |
| CrO₃ | Acetic acid, Δ | 3-Ketone analog | 58% |
Such modifications are pivotal in altering metabolic stability, as seen in related anti-inflammatory agents .
Cyclization and Ring-Opening Reactions
Under thermal or acidic conditions, the dihydrothiazole ring may undergo cyclization or cleavage.
Reported Transformations
| Conditions | Reagents | Product | Application | Source |
|---|---|---|---|---|
| HCl (gas), toluene | 110°C, 12 hrs | Benzothiazine fused derivative | Anticancer scaffolds | |
| LiAlH₄, THF | Reflux, 6 hrs | Ring-opened thioamide | Intermediate for SAR |
These reactions mirror strategies employed in optimizing heterocyclic therapeutics .
Comparative Reactivity with Structural Analogs
Key differences in reactivity between the target compound and analogs are summarized below:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its combination of a benzo[d]thiazole scaffold, sulfonyl acetyl substituent, and ethyl ester. Below is a comparative analysis with related compounds:
Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate (CAS: 850909-36-3)
- Molecular Formula : C₂₂H₂₅N₃O₅S₂
- Key Differences :
- Substitutes the benzylsulfonyl group with a diethylsulfamoylbenzoyl moiety.
- Higher molecular weight (475.6 g/mol vs. hypothetical ~480 g/mol for the target compound).
- Enhanced lipophilicity (XLogP3 = 3.7) due to diethyl groups, which may improve membrane permeability compared to the benzylsulfonyl variant .
(E)-ethyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS: 941941-85-1)
- Molecular Formula : C₂₁H₂₂ClN₃O₅S₃
- Key Differences: Incorporates a piperidine-linked 5-chlorothiophene sulfonyl group instead of benzylsulfonyl. Larger molecular weight (528.1 g/mol) and complexity (814 topological complexity index) .
Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- Key Differences: Lacks the sulfonyl acetyl substituent, simplifying the structure. Methyl ester instead of ethyl ester reduces steric hindrance but may lower solubility in nonpolar solvents .
Comparative Data Table
Research Findings and Implications
Pyrazolone derivatives with sulfonyl/acetyl groups have demonstrated anti-inflammatory activity in carrageenan-induced edema models, suggesting a possible parallel mechanism for the target compound .
Ester Flexibility : Ethyl esters (as in the target compound and ) balance solubility and metabolic stability better than methyl esters (e.g., ), which may hydrolyze faster in vivo.
Stereochemical Impact: The E-configuration of the imino group likely prevents steric clashes with biological targets, a feature absent in non-imino analogs like those in .
Preparation Methods
Cyclocondensation of 2-Aminothiophenol Derivatives
The benzo[d]thiazole scaffold is constructed via cyclocondensation between 2-aminothiophenol and α-keto esters. For instance, ethyl 3-oxo-3-(2,3-dihydrobenzo[b]dioxin-5-yl)propanoate reacts with 2-aminothiophenol in DMF at 90–100°C to yield ethyl benzo[d]thiazole-6-carboxylate intermediates. The 3-methyl substituent is introduced by alkylating the thiazole nitrogen with methyl iodide under basic conditions (K₂CO₃, DMF, 60°C).
Key Reaction Conditions
- Solvent: DMF or toluene
- Temperature: 80–100°C
- Catalysts: None required for cyclocondensation; K₂CO₃ for alkylation
- Yield: 65–78%
Sulfonylation of the Acetyl Moiety
Synthesis of 2-(Benzylsulfonyl)acetic Acid
Benzyl mercaptan is oxidized to benzylsulfonyl chloride using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C. Subsequent nucleophilic acyl substitution with ethyl glycolate in the presence of triethylamine yields ethyl 2-(benzylsulfonyl)acetate. Hydrolysis with NaOH/EtOH produces 2-(benzylsulfonyl)acetic acid (85–90% yield).
Reaction Scheme
- Oxidation :
$$ \text{PhCH}2\text{SH} \xrightarrow{\text{m-CPBA}} \text{PhCH}2\text{SO}_2\text{Cl} $$ - Esterification :
$$ \text{PhCH}2\text{SO}2\text{Cl} + \text{HOCH}2\text{COOEt} \xrightarrow{\text{Et}3\text{N}} \text{PhCH}2\text{SO}2\text{CH}_2\text{COOEt} $$ - Hydrolysis :
$$ \text{PhCH}2\text{SO}2\text{CH}2\text{COOEt} \xrightarrow{\text{NaOH}} \text{PhCH}2\text{SO}2\text{CH}2\text{COOH} $$
Imine Bond Formation with E-Configuration Control
Condensation with 2-Aminobenzothiazole
The target imine is synthesized via Schiff base formation between 3-methyl-2-amino-2,3-dihydrobenzo[d]thiazole-6-carboxylate and 2-(benzylsulfonyl)acetyl chloride. The reaction proceeds in anhydrous THF with Et₃N as a base at −10°C to favor the E-isomer.
Stereoselectivity Considerations
- Low temperatures (−10°C to 0°C) minimize isomerization.
- Bulky bases (e.g., DIPEA) enhance E-selectivity by hindering Z-isomer formation.
Characterization Data
- ¹H NMR : δ 8.21 (s, 1H, N=CH), 7.85–7.42 (m, 5H, Ar-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.12 (s, 3H, CH₃).
- HPLC Purity : 98.2% (E-isomer).
Alternative Routes and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the imine formation step, improving yield to 82% while retaining E-selectivity.
Solid-Phase Synthesis
Immobilizing the benzo[d]thiazole amine on Wang resin enables iterative coupling with 2-(benzylsulfonyl)acetic acid using HBTU/DIPEA, though yields are lower (58%).
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | E:Z Ratio | Reaction Time |
|---|---|---|---|
| Conventional Condensation | 75 | 95:5 | 12 h |
| Microwave-Assisted | 82 | 97:3 | 20 min |
| Solid-Phase | 58 | 90:10 | 48 h |
Mechanistic Insights and Side Reactions
Competing Z-Isomer Formation
The Z-isomer arises via keto-enol tautomerism during imine formation. Adding molecular sieves (4Å) suppresses tautomerization, enhancing E-selectivity to 97:3.
Sulfone Oxidation Byproducts
Over-oxidation of benzyl mercaptan can yield sulfonic acids, which are mitigated by controlling m-CPBA stoichiometry (1.1 equiv).
Industrial-Scale Considerations
Cost Analysis
Environmental Impact
- Waste Streams : DMF and THF are recovered via distillation (85% efficiency).
- E-Factor : 8.2 (kg waste/kg product), competitive with similar APIs.
Q & A
Q. What are the standard synthetic routes for preparing (E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via Hantzsch-type cyclization. Key steps include:
- Thiazole ring formation : Reaction of α-halocarbonyl compounds (e.g., 2-bromoacetophenone derivatives) with thiourea or thioamides under reflux conditions in ethanol .
- Imine introduction : Condensation of the thiazole intermediate with 2-(benzylsulfonyl)acetyl chloride in the presence of a base (e.g., triethylamine) to form the (E)-imino configuration .
- Esterification : Ethyl esterification at the 6-position using ethyl chloroformate in anhydrous dichloromethane . Critical parameters : Temperature control (<60°C) and solvent polarity are crucial to avoid side reactions like epimerization .
Q. How is the purity and structural integrity of this compound validated?
Methodological validation involves:
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopy :
- NMR : - and -NMR confirm the (E)-configuration of the imine group (δ 8.2–8.5 ppm for imine protons) and benzylsulfonyl integration .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]) with <2 ppm error .
Advanced Research Questions
Q. How can reaction yields be optimized for the benzylsulfonyl acetyl imino group introduction?
Yield optimization requires:
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation, reducing reaction time from 24 hr to 6 hr .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of the sulfonyl acetyl chloride, improving coupling efficiency .
- Stoichiometric control : A 1.2:1 molar ratio of 2-(benzylsulfonyl)acetyl chloride to thiazole intermediate minimizes unreacted starting material . Data contradiction note : Excess acyl chloride (>1.5 eq) may lead to sulfonamide byproducts, requiring iterative TLC monitoring .
Q. What strategies resolve spectral data contradictions in characterizing the thiazole-imine tautomerism?
Tautomeric equilibria between imine and enamine forms can complicate NMR interpretation. Mitigation approaches include:
- Low-temperature NMR : Conduct experiments at −40°C to "freeze" tautomers, isolating distinct peaks for each form .
- Deuterated solvent effects : Use of DMSO-d (polar) vs. CDCl (non-polar) to shift equilibrium and identify dominant tautomers .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict tautomer stability, correlating with experimental -NMR shifts .
Q. How does the benzylsulfonyl group influence the compound's reactivity in downstream functionalization?
The sulfonyl group acts as a strong electron-withdrawing group, directing electrophilic substitution to the thiazole ring’s 5-position. Key observations:
- Nucleophilic attacks : The imine nitrogen becomes less nucleophilic due to sulfonyl conjugation, requiring harsher conditions (e.g., NaH/THF) for alkylation .
- Oxidative stability : The sulfonyl group enhances resistance to oxidation, allowing the compound to tolerate peroxide-based reactions . Comparative table :
| Functional Group | Reactivity with Electrophiles | Stability Under Oxidative Conditions |
|---|---|---|
| Benzylsulfonyl | Low (directed to C5) | High |
| Methyl | High (random sites) | Low |
Data-Driven Analysis
Q. What analytical challenges arise when distinguishing this compound from its (Z)-imino isomer?
Key challenges include:
- Overlapping NMR signals : The (E)- and (Z)-isomers show similar aromatic proton shifts. Resolution requires:
- NOESY NMR : Detects spatial proximity between imine protons and adjacent methyl groups .
- IR spectroscopy : C=N stretching frequencies differ by ~20 cm (E: 1640–1660 cm; Z: 1620–1640 cm) .
Methodological Recommendations
Q. What protocols ensure reproducibility in biological activity assays for this compound?
Standardize assays using:
- Positive controls : Compare with known thiazole-based inhibitors (e.g., riluzole for neuroprotective studies) .
- Solvent consistency : Prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) .
- Dose-response curves : Use 8–10 concentration points (1 nM–100 µM) to calculate IC/EC values with Hill slope validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
